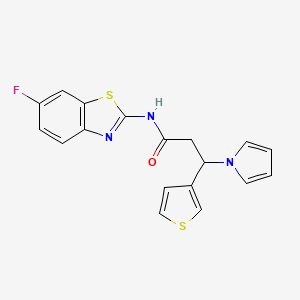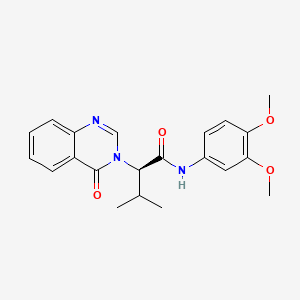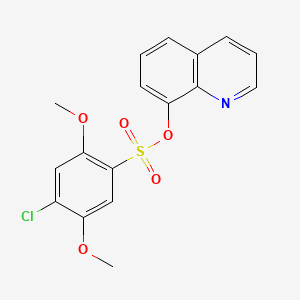![molecular formula C19H17N5O2 B13370931 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a combination of furan, triazole, and pyrrole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan ring can be synthesized from furan-2-carboxylic acid hydrazide, while the triazole ring is typically formed through cyclization reactions involving aminoguanidine hydrochloride and succinic anhydride . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. These components are then linked together through nucleophilic substitution reactions under controlled conditions, often involving microwave irradiation to enhance reaction efficiency .
化学反应分析
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the furan and pyrrole rings contribute to the compound’s overall binding affinity and specificity . The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and modulation of receptor signaling.
相似化合物的比较
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Compounds containing the furan ring are known for their antimicrobial and anti-inflammatory activities.
Pyrrole derivatives: These compounds are widely studied for their anticancer and antiviral properties.
The uniqueness of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide lies in its combination of these three heterocyclic rings, which enhances its biological activity and makes it a versatile compound for various applications.
属性
分子式 |
C19H17N5O2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H17N5O2/c25-17(20-19-21-18(22-23-19)16-9-6-12-26-16)13-15(24-10-4-5-11-24)14-7-2-1-3-8-14/h1-12,15H,13H2,(H2,20,21,22,23,25) |
InChI 键 |
VOLRFRIJVXWVBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NNC(=N2)C3=CC=CO3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone](/img/structure/B13370858.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370859.png)


![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)

![3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370897.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B13370917.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)

